An In-depth Technical Guide to 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
An In-depth Technical Guide to 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
Introduction
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a key synthetic intermediate in the field of medicinal chemistry and drug development. Its structural significance lies in the presence of a fluorine atom at the 2'-position of the arabinofuranose ring, a modification known to enhance the metabolic stability and biological activity of nucleoside analogues. This compound serves as a crucial building block for the synthesis of various antiviral and anticancer agents, including clofarabine and 2'-fluoro-arabinonucleic acid (2'F-ANA) oligonucleotides.[1][2] The strategic placement of the fluorine atom can profoundly influence the sugar pucker conformation, which in turn affects the binding affinity to target enzymes and the overall efficacy of the final drug substance. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications for researchers and professionals in drug discovery.
Physicochemical and Structural Data
The fundamental properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose are summarized below. These data are essential for its proper handling, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 97614-43-2[1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₁FO₇[1][2] |
| Molecular Weight | 464.44 g/mol [2][6] |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 74-77 °C[1] or 82-90 °C[2] |
| Optical Rotation | [α]D²⁰ = +74 ± 2º (c=1 in CH₂Cl₂)[2] |
| Purity | ≥ 98% (HPLC)[2] or >98.0% (GC)[3] |
| IUPAC Name | [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate[5] |
Experimental Protocols
The synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a critical step for its subsequent use in drug synthesis. The most common and effective method involves the deoxyfluorination of a readily available ribofuranose precursor.
Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)
This protocol is adapted from the procedure described by Damha et al. for the synthesis of 2'F-ANA oligonucleotides.[7]
Objective: To synthesize the title compound via deoxyfluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using (diethylamino)sulfur trifluoride (DAST).
Materials:
-
1,3,5-tri-O-benzoyl-α-D-ribofuranose
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (e.g., 4.88 g, 10.8 mmol) is prepared in dichloromethane (75 ml).[7]
-
The solution is stirred, and DAST (e.g., 5.23 g, 32.4 mmol) is added dropwise.[7]
-
The resulting mixture is stirred at 40°C for approximately 16 hours.[7]
-
After the reaction period, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[7]
-
The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[7]
-
The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed by evaporation under reduced pressure.[7]
-
The crude product is purified by silica gel column chromatography, using chloroform as the eluent, to yield the pure title compound.[7]
Synthetic and Logical Workflows
The following diagrams illustrate the key synthetic pathway to the title compound and its subsequent use as a versatile intermediate in nucleoside synthesis.
Caption: Synthetic workflow for the deoxyfluorination of a ribofuranose precursor.
Caption: Logical workflow for the synthesis of 2'-fluoro-nucleoside analogs.
Applications in Drug Development
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is not an active pharmaceutical ingredient itself but is a high-value precursor for potent therapeutic agents.
-
Antiviral Nucleosides: The compound is a cornerstone in the synthesis of 2'-fluoro-arabinofuranosyl nucleosides.[8] The introduction of fluorine at the 2'-position enhances the stability of the glycosidic bond against enzymatic cleavage, a common mechanism of drug inactivation.[9] This modification is a key feature in drugs designed to inhibit viral polymerases, making it a valuable intermediate for developing treatments against viruses like Hepatitis B (HBV) and Herpes Simplex Virus (HSV).[9][10]
-
Anticancer Agents: This fluorinated sugar is used to synthesize compounds like Clofarabine.[1] Nucleoside analogs are a major class of anticancer drugs that function by inhibiting DNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. The 2'-fluoro-arabino configuration can confer unique biological properties that lead to enhanced efficacy and a better therapeutic index compared to non-fluorinated counterparts.[11]
-
Oligonucleotide Therapeutics: The synthesis of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) is another significant application.[12] Oligonucleotides composed of 2'F-ANA monomers form stable duplexes with target RNA sequences. These hybrids are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA or ANA/RNA hybrid.[7] This mechanism is central to antisense therapeutics, which aim to silence disease-causing genes at the mRNA level. The stability and binding affinity of 2'F-ANA make it an attractive modification for this therapeutic modality.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-デオキシ-2-フルオロ-1,3,5-トリ-O-ベンゾイル-α-D-アラビノフラノース | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | 97614-43-2 | 東京化成工業株式会社 [tcichemicals.com]
- 4. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose - CD BioGlyco [bioglyco.com]
- 5. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Buy Online [thermofisher.com]
- 6. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of a new template for anticancer agents: 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
